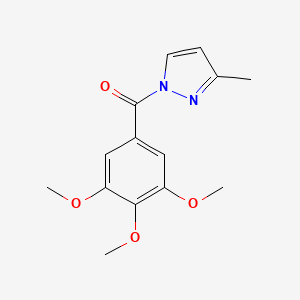
3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways that are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been shown to have several biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer types, making it a promising candidate for further research. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole. One area of research is the optimization of the synthesis process to increase yield and reduce costs. Another area of research is the development of novel formulations and delivery methods to improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4,5-trimethoxybenzoyl hydrazine with 3-methyl-1-pyrazolecarboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions to ensure optimal yield.
Applications De Recherche Scientifique
3-methyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can effectively inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
(3-methylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-5-6-16(15-9)14(17)10-7-11(18-2)13(20-4)12(8-10)19-3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKZCMONWDBMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Methyl-pyrazol-1-yl)-(3,4,5-trimethoxy-phenyl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


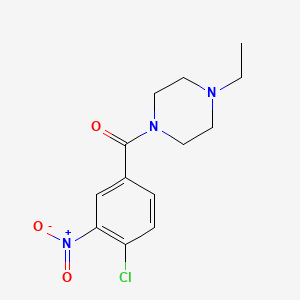
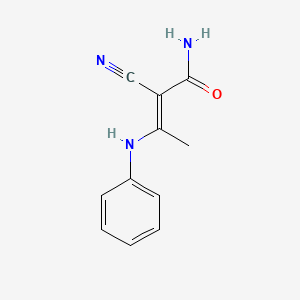
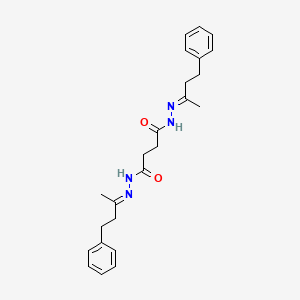
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)

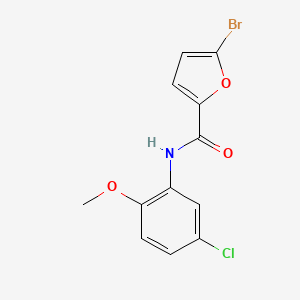
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)